![molecular formula C17H19ClN2O B1406602 [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride CAS No. 1982608-63-8](/img/structure/B1406602.png)

[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride

Overview

Description

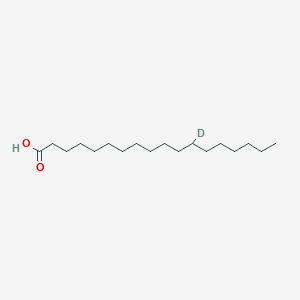

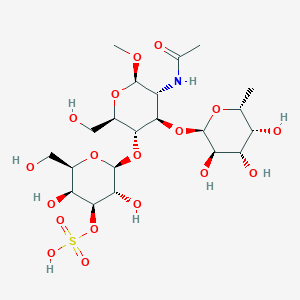

“[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride” is a chemical compound with the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol . It is used in various chemical reactions and can be procured for bulk manufacturing and sourcing .

Synthesis Analysis

The synthesis of benzoxazoles, such as “this compound”, often involves the reaction of 2-aminophenols with other compounds. For example, a method using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium has been reported . Another approach involves a sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazole ring attached to a benzyl group with an isopropyl substituent. The InChI string representation of the molecule isInChI=1S/C17H18N2O.ClH/c1-11(2)14-7-8-16-15(9-14)19-17(20-16)13-5-3-12(10-18)4-6-13;/h3-9,11H,10,18H2,1-2H3;1H.

Scientific Research Applications

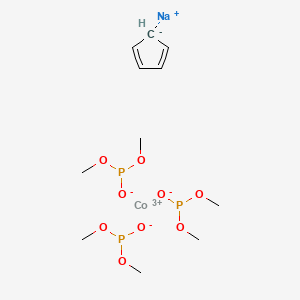

Structural Analysis and Coordination Compounds

Benzoxazoles have been studied for their structural properties and potential in forming coordination compounds. For instance, a study by Téllez et al. (2013) explored the structural analysis of benzoxazole compounds and their ability to form coordination compounds with metals like cobalt and nickel. These compounds show interesting structural characteristics due to their nitrogen atoms, which play a crucial role in hydrogen bonding and coordination with metals, offering insights into their potential applications in material science and catalysis (Téllez et al., 2013).

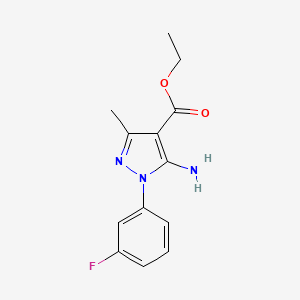

Antimicrobial Activities

Benzoxazoles have also been explored for their biological activities, including antimicrobial properties. A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which incorporated benzoxazole moieties, and evaluated their antimicrobial activities. These compounds showed varying degrees of activity against microorganisms, indicating the potential of benzoxazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

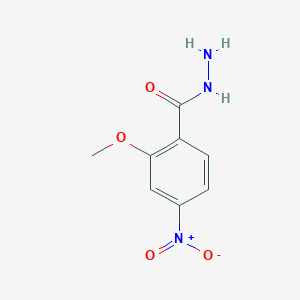

Regioselective Alkylation

The benzoxazole moiety has been used as a directing group in regioselective alkylation of amines. Lahm and Opatz (2014) demonstrated that the benzoxazol-2-yl substituent could facilitate the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This property opens avenues for the synthesis of complex molecules with precise structural control, which is crucial in medicinal chemistry and material science (Lahm & Opatz, 2014).

Corrosion Inhibition

Benzoxazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Chaitra et al. (2015) investigated triazole Schiff bases containing benzoxazole groups for their corrosion inhibition properties on mild steel in acidic media. Their findings suggest that these compounds can adsorb onto metal surfaces, offering protection against corrosion, which is significant for industrial applications (Chaitra et al., 2015).

Photophysical and Photostability Studies

Benzoxazole derivatives have been studied for their photophysical properties and photostability, making them potential candidates for applications in optical materials and sensors. Raju et al. (2016) synthesized a series of benzo[a]phenoxazinium chlorides with benzoxazole and other functional groups, exploring their photophysical characteristics and stability under light exposure. Such compounds have potential applications in fluorescence-based sensors and imaging agents (Raju et al., 2016).

Properties

IUPAC Name |

[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O.ClH/c1-11(2)14-7-8-16-15(9-14)19-17(20-16)13-5-3-12(10-18)4-6-13;/h3-9,11H,10,18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRJMTPTEGFJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)

![tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1406530.png)

![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406537.png)

![Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate](/img/structure/B1406538.png)